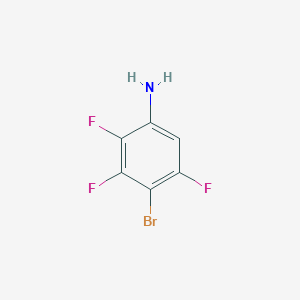

4-Bromo-2,3,5-trifluoroaniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H3BrF3N |

|---|---|

Molecular Weight |

225.99 g/mol |

IUPAC Name |

4-bromo-2,3,5-trifluoroaniline |

InChI |

InChI=1S/C6H3BrF3N/c7-4-2(8)1-3(11)5(9)6(4)10/h1H,11H2 |

InChI Key |

OTKIRDUIIXKXEH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Br)F)F)N |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 4 Bromo 2,3,5 Trifluoroaniline

Multi-Step Conversions and Functional Group Interconversions

Beyond direct electrophilic substitution, multi-step synthetic sequences provide alternative routes to 4-Bromo-2,3,5-trifluoroaniline. These pathways often involve the transformation of existing functional groups on the aromatic ring.

Diazotization reactions are a cornerstone of synthetic aromatic chemistry, providing a versatile method to convert a primary aromatic amine into a wide array of other functional groups via a diazonium salt intermediate. nih.gov This process typically involves treating the aniline (B41778) with a nitrite (B80452) source, such as sodium nitrite (NaNO₂), in the presence of a strong acid like sulfuric or hydrochloric acid at low temperatures (0–5 °C). guidechem.comgoogle.com The resulting diazonium salt is a valuable intermediate that can be used in subsequent reactions. nih.gov

The Sandmeyer reaction is a classic and reliable method for introducing a bromine atom onto an aromatic ring by displacing the diazonium group. nih.gov To synthesize this compound via this route, one would start with 2,3,5-trifluoroaniline (B1306033). nih.gov

The synthetic sequence is as follows:

Diazotization : 2,3,5-trifluoroaniline is treated with sodium nitrite and a strong acid at low temperature to form the corresponding 2,3,5-trifluorobenzenediazonium salt. nih.govguidechem.com

Sandmeyer Reaction : The freshly prepared diazonium salt is then reacted with a solution of copper(I) bromide (CuBr). nih.govreddit.com This results in the replacement of the diazonium group (-N₂⁺) with a bromine atom, yielding the target compound, this compound.

This two-step process offers an alternative to direct bromination and can be particularly useful when direct bromination proves difficult to control or gives poor yields of the desired isomer.

| Step | Starting Material | Reagents | Intermediate/Product |

| 1. Diazotization | 2,3,5-Trifluoroaniline | NaNO₂, H₂SO₄ (or other strong acid), 0–5 °C guidechem.comgoogle.com | 2,3,5-Trifluorobenzenediazonium salt |

| 2. Sandmeyer Reaction | 2,3,5-Trifluorobenzenediazonium salt | Copper(I) bromide (CuBr) nih.gov | This compound |

Pathways Involving Diazotization Reactions

Deamination through Diazonium Salt Intermediates

Deamination via diazonium salts is a powerful and versatile method in aromatic chemistry for the regioselective removal of an amino group. This transformation allows for the introduction of substituents that might otherwise be difficult to install due to directing group effects. The synthesis of this compound through this pathway would typically involve the formation of a suitable precursor, such as a diamino-bromo-trifluorobenzene derivative, followed by diazotization of one amino group and its subsequent reductive cleavage.

A closely related synthesis, that of 3,4,5-trifluorobromobenzene, illustrates the key steps of this process. google.compatsnap.com The synthesis begins with the bromination of 2,3,4-trifluoroaniline (B1293922) to yield 2,3,4-trifluoro-6-bromaniline. google.compatsnap.com This intermediate is then treated with a diazotizing agent, such as sodium nitrite in the presence of a strong acid like sulfuric acid, to convert the primary amino group into a diazonium salt. google.compatsnap.com The resulting diazonium salt is then subjected to a deamination reaction, where the diazonium group is replaced by a hydrogen atom. google.compatsnap.com This is often achieved using a reducing agent like hypophosphorous acid, typically in the presence of a copper catalyst. google.compatsnap.com

This established methodology for a similar compound suggests a viable, albeit challenging, route to this compound. The primary difficulty lies in the synthesis of the required diamine precursor and achieving selective diazotization and deamination of only one of the two amino groups.

| Reaction Step | Reagents and Conditions | Purpose | Reference |

| Bromination | 2,3,4-trifluoroaniline, Bromine, Water | Introduction of a bromine atom ortho to the amino group. | patsnap.com |

| Diazotization | 2,3,4-trifluoro-6-bromaniline, Sodium Nitrite, Sulfuric Acid | Conversion of the primary amino group to a diazonium salt. | google.compatsnap.com |

| Deamination | Diazonium salt intermediate, Hypophosphorous acid, Copper catalyst | Reductive removal of the diazonium group, replacing it with hydrogen. | google.compatsnap.com |

Halogen Exchange Reactions for Fluorine Incorporation

Halogen exchange (Halex) reactions represent a cornerstone of industrial organofluorine chemistry, providing a means to introduce fluorine atoms into aromatic rings by displacing other halogens, typically chlorine or bromine. harvard.edu This nucleophilic aromatic substitution (SNAr) process is particularly effective when the aromatic ring is activated by the presence of electron-withdrawing groups ortho or para to the leaving halogen. harvard.edu

The reaction would involve treating this precursor with a high-temperature source of fluoride (B91410) ions, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or sulfolane. The use of phase-transfer catalysts can also enhance the reaction rate and yield. The success of this approach would depend on the relative reactivity of the different chlorine atoms and the ability to control the extent of fluorination to achieve the desired trifluoro-substituted product without displacing the bromine atom.

| Parameter | Description | Significance | Reference |

| Fluorinating Agent | Typically alkali metal fluorides (e.g., KF, CsF). | The choice of fluoride source affects reactivity and cost. | harvard.edu |

| Solvent | High-boiling polar aprotic solvents (e.g., DMF, DMSO, Sulfolane). | Solubilizes the fluoride salt and facilitates the SNAr mechanism. | iaea.org |

| Temperature | Generally high temperatures are required. | Provides the necessary activation energy for the C-Cl or C-Br bond cleavage. | thieme-connect.de |

| Catalyst | Phase-transfer catalysts (e.g., quaternary ammonium (B1175870) salts). | Can improve the solubility and nucleophilicity of the fluoride ion. | harvard.edu |

Innovations in Sustainable Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net The synthesis of complex molecules like this compound provides opportunities to implement more sustainable practices, particularly in the choice of solvents and the application of advanced reactor technologies.

Green Solvents and Reaction Media

Traditional organic syntheses often rely on volatile and hazardous organic solvents such as chloroform, dichloromethane, and benzene (B151609). ijsr.net These solvents pose risks to human health and the environment, and their disposal contributes significantly to chemical waste. scienceopen.com Green chemistry seeks to replace these problematic solvents with more benign alternatives. researchgate.netijsr.net

In the context of synthesizing this compound and its precursors, several greener solvent choices can be considered. For instance, the bromination of anilines, a key step in many synthetic routes, can be performed in aqueous media, as demonstrated in the synthesis of 3,4,5-trifluorobromobenzene where water is used as the solvent. patsnap.com This approach eliminates the need for halogenated or other hazardous organic solvents.

Other green solvent alternatives include:

Supercritical Fluids: Supercritical carbon dioxide (scCO2) is a non-toxic, non-flammable, and inexpensive solvent with tunable properties that can replace conventional organic solvents in various reactions. ijsr.net

Ionic Liquids: These are salts that are liquid at low temperatures and have negligible vapor pressure, which reduces air pollution. Their properties can be tailored by modifying the cation and anion.

Bio-solvents: Derived from renewable resources like agricultural crops, these solvents, such as certain alcohols and esters, are often biodegradable and have a lower environmental impact. youtube.com

The adoption of such solvents can significantly improve the environmental profile of the synthesis of this compound.

Continuous Flow Reactor Systems for Scalable Production

Continuous flow chemistry, utilizing microreactors or plug flow reactors, has emerged as a powerful technology for the safe, efficient, and scalable production of chemicals, including active pharmaceutical ingredients and their intermediates. nih.govdigitellinc.com This approach offers significant advantages over traditional batch processing, particularly for reactions that are highly exothermic, involve hazardous reagents, or produce unstable intermediates. nih.gov

The synthesis of this compound, especially via the deamination pathway, involves the formation of diazonium salts. These intermediates are notoriously unstable and can be explosive, posing significant safety risks, particularly on a large scale. researchgate.net Continuous flow reactors mitigate these risks by generating and consuming the hazardous diazonium salt in situ within a small, well-controlled reactor volume. researchgate.net This "just-in-time" generation prevents the accumulation of dangerous quantities of the unstable intermediate.

A notable example is the kilogram-scale continuous microflow synthesis of 2,4,5-trifluorobromobenzene, a structurally related compound. researchgate.net This process utilizes a microreactor system to facilitate the diazotization of 2,4,5-trifluoroaniline, generating the unstable diazonium salt which is immediately consumed in the subsequent Gattermann reaction. researchgate.net The superior heat and mass transfer characteristics of microreactors allow for precise temperature control and rapid reaction times, leading to higher yields and purity. researchgate.net This technology could be directly applied to the synthesis of this compound, enabling safer and more scalable production.

| Feature | Benefit in Continuous Flow Synthesis | Relevance to Diazonium Salt Chemistry | Reference |

| Small Reactor Volume | Enhanced safety by minimizing the quantity of hazardous material at any given time. | Prevents the accumulation of potentially explosive diazonium salt intermediates. | researchgate.net |

| Superior Heat Transfer | Excellent temperature control for highly exothermic or temperature-sensitive reactions. | Allows for precise management of the exothermic diazotization reaction. | researchgate.net |

| Rapid Mixing & Mass Transfer | Increased reaction rates and improved product selectivity. | Ensures efficient formation and immediate consumption of the diazonium salt. | researchgate.net |

| Scalability | Production can be increased by running the system for longer or by "numbering-up" (running multiple reactors in parallel). | Facilitates safe and efficient scale-up from laboratory to industrial production. | researchgate.net |

Chemical Transformations and Mechanistic Reactivity of 4 Bromo 2,3,5 Trifluoroaniline

Electrophilic Aromatic Substitution Reactions on the Haloaniline Ring

The aniline (B41778) ring in 4-Bromo-2,3,5-trifluoroaniline is susceptible to electrophilic aromatic substitution, a class of reactions fundamental to the functionalization of aromatic compounds. The existing substituents on the ring direct the incoming electrophile to specific positions, a phenomenon known as regioselectivity.

Nitration and Sulfonation Studies

While specific studies on the nitration and sulfonation of this compound are not extensively detailed in the provided search results, the reactivity of similar halogenated anilines provides valuable insights. For instance, the nitration of aniline derivatives is a common method to introduce a nitro group (-NO2) onto the aromatic ring. libretexts.org This reaction typically employs a mixture of nitric acid and sulfuric acid. The directing effects of the amino and halogen substituents would determine the position of nitration.

Similarly, sulfonation, the introduction of a sulfonic acid group (-SO3H), is another key electrophilic aromatic substitution reaction. The conditions for sulfonation would need to be carefully controlled to achieve the desired product.

Further Halogenation Reactions and Regiochemical Outcomes

The introduction of additional halogen atoms onto the this compound ring can be achieved through electrophilic halogenation. evitachem.com The regiochemical outcome of such reactions is governed by the directing effects of the existing substituents. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. However, in this compound, the para position is already occupied by a bromine atom. Therefore, further halogenation would likely occur at the position ortho to the amino group. For example, bromination of 3-(trifluoromethyl)aniline (B124266) using N-bromosuccinimide (NBS) has been shown to yield the corresponding bromo-derivative with high regioselectivity. thieme-connect.com

Nucleophilic Aromatic Substitution at the Brominated Position

The bromine atom in this compound can be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.com The presence of electron-withdrawing fluorine atoms on the ring facilitates this type of reaction by stabilizing the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com

Substitution with Nitrogen-Based Nucleophiles (e.g., Amines, Amides)

The bromine atom can be replaced by nitrogen-based nucleophiles such as amines and amides. evitachem.com These reactions are often catalyzed by a base and can be used to synthesize a variety of N-arylated products. For example, the reaction of a bromo-substituted aniline with an amine in the presence of a suitable catalyst can lead to the formation of a new C-N bond. The reaction of polyfluorinated benzene (B151609) derivatives with sodium amide in liquid ammonia (B1221849) has been shown to result in the substitution of a fluorine atom with an amino group. researchgate.net

Reactions with Sulfur-Containing Nucleophiles (e.g., Thiols)

Sulfur-containing nucleophiles, such as thiols, can also displace the bromine atom in this compound. evitachem.com These reactions provide a route to the synthesis of aryl thioethers. The reactivity of the substrate and the nucleophile, as well as the reaction conditions, will influence the efficiency of the substitution.

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound serves as a versatile handle for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Catalyst/Reagents | Bond Formed | Product Type |

| Suzuki-Miyaura Coupling | Palladium catalyst, Boronic acid/ester | C-C | Biaryl compounds |

| Heck Coupling | Palladium catalyst, Alkene | C-C | Substituted alkenes |

| Buchwald-Hartwig Amination | Palladium catalyst, Amine | C-N | Aryl amines |

| Sonogashira Coupling | Palladium/Copper catalyst, Alkyne | C-C | Aryl alkynes |

Data sourced from multiple references. evitachem.comsmolecule.comsmolecule.comnih.govrsc.orgmdpi.com

The Suzuki-Miyaura coupling reaction, which utilizes a palladium catalyst to couple the aryl bromide with a boronic acid or ester, is a widely used method for the synthesis of biaryl compounds. smolecule.com The Heck coupling reaction, also palladium-catalyzed, allows for the formation of a new carbon-carbon bond between the aryl bromide and an alkene.

For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is a prominent method. smolecule.comnih.govmdpi.comsmolecule.com This palladium-catalyzed reaction couples the aryl bromide with an amine, providing a direct route to a wide range of substituted anilines. The Sonogashira coupling , which typically employs both palladium and copper catalysts, enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, leading to the synthesis of aryl alkynes. These cross-coupling reactions significantly expand the synthetic utility of this compound, allowing for its incorporation into more complex molecular architectures.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Construction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. libretexts.org In the context of this compound, this palladium-catalyzed reaction selectively targets the carbon-bromine (C-Br) bond for the formation of biaryl compounds or for the introduction of various alkyl and alkenyl groups. The reaction's general scheme involves the coupling of the haloaniline with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.org

The reactivity of the C-Br bond is significantly enhanced by the electron-withdrawing nature of the three fluorine atoms on the aromatic ring. This electronic effect facilitates the initial oxidative addition step of the palladium catalyst into the C-Br bond, which is often the rate-determining step of the catalytic cycle. libretexts.org

Commonly employed palladium catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and palladium complexes with more specialized phosphine (B1218219) ligands. The choice of base is also critical for the reaction's success, with carbonates (e.g., sodium carbonate, cesium carbonate) and phosphates (e.g., potassium phosphate) being frequently used to activate the organoboron species for transmetalation. nih.gov The reaction is typically carried out in solvents such as dioxane, toluene, or mixtures of organic solvents with water. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with Bromoanilines

| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst System | Base | Solvent | Product | Yield |

| ortho-Bromoaniline | Aryl boronate | CataCXium A palladacycle | Cs₂CO₃ | 2-MeTHF/H₂O | ortho-Aryl aniline | 95% nih.gov |

| ortho-Bromoaniline | Alkenyl boronate | CataCXium A palladacycle | Cs₂CO₃ | 2-MeTHF/H₂O | ortho-Alkenyl aniline | Good nih.gov |

| 4-Bromotoluene | Phenylboronic acid | TbPo-Pd(II) | - | - | 4-Methyl-1,1'-biphenyl | 86.2% researchgate.net |

| 4-Iodotoluene | Phenylboronic acid | TbPo-Pd(II) | - | - | 4-Methyl-1,1'-biphenyl | 98.6% researchgate.net |

Heck Coupling and Related Palladium-Catalyzed Processes

The Heck coupling reaction provides a powerful method for the formation of carbon-carbon bonds by reacting an aryl halide with an alkene in the presence of a palladium catalyst and a base. For this compound, the C-Br bond serves as the reactive site for this transformation, leading to the synthesis of substituted styrenes and other vinylated aromatic compounds. The strong electron-withdrawing effect of the fluorine substituents on the aniline ring can influence the reactivity of the C-Br bond in these processes.

The catalytic cycle of the Heck reaction involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by migratory insertion of the alkene into the newly formed palladium-carbon bond. A subsequent β-hydride elimination step releases the final product and regenerates the active palladium catalyst. The choice of phosphine ligands, base, and solvent is crucial for achieving high yields and stereoselectivity.

While specific examples detailing the Heck coupling of this compound are not extensively documented in the provided search results, the reaction is a general and widely applicable method for aryl halides. For instance, related palladium-catalyzed domino Heck reactions have been developed for N-(2-bromoaryl)-acrylamides, demonstrating the feasibility of such transformations on bromoaniline derivatives. chinesechemsoc.org These processes can lead to the formation of complex polycyclic structures in high yields. chinesechemsoc.org

Table 2: General Conditions for Palladium-Catalyzed Heck Reactions

| Aryl Halide | Alkene | Catalyst System | Base | Solvent |

| N-(2-bromoaryl)-2-naphthylacrylamide | - | Pd₂(dba)₃ / Phosphoramidite ligand | Cs₂CO₃ | Toluene/H₂O chinesechemsoc.org |

| Aryl Bromide | Terminal Alkyne | Pd(OAc)₂ / (n-Bu₂N)₃P | NEt₃ | 2 wt% SDS/H₂O rsc.org |

C-N Coupling Reactions for Amine Derivatization

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide and an amine. smolecule.com This reaction is a key method for the derivatization of this compound at the C-4 position, allowing for the introduction of a wide variety of primary and secondary amines, as well as other nitrogen-containing nucleophiles. nih.gov

The success of the Buchwald-Hartwig amination relies on a carefully selected palladium catalyst precursor, such as Pd₂(dba)₃ or Pd(OAc)₂, in combination with a sterically hindered and electron-rich phosphine ligand like Xantphos or XPhos. nih.govsmolecule.com A strong base, typically sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine and facilitate the catalytic cycle. nih.gov

The reaction has been successfully applied to a range of haloanilines and related heterocyclic compounds, demonstrating its broad substrate scope. nih.govnih.gov For example, the coupling of N-protected 4-bromo-7-azaindoles with various amines proceeds efficiently using a Pd₂(dba)₃/Xantphos catalytic system. beilstein-journals.org The ability to form C-N bonds under relatively mild conditions makes the Buchwald-Hartwig amination a valuable tool for synthesizing complex molecules, including pharmaceuticals and materials with specific electronic properties. nih.gov

Table 3: Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Aryl Bromide | Amine | Catalyst System | Base | Solvent |

| N-substituted 4-bromo-7-azaindole | Primary/Secondary Amines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane beilstein-journals.org |

| Aryl Bromide | Benzylamine | Pd(OAc)₂ / Xantphos | - | Toluene smolecule.com |

| 2,4,6-triamino-6-bromo-pyrido[2,3-d]pyrimidine | Substituted Anilines | - | - | - nih.gov |

Transformations of the Amino Group

Acylation, Alkylation, and Arylation Chemistry

The amino group of this compound is a versatile functional handle that can undergo a variety of transformations, including acylation, alkylation, and arylation. These reactions modify the properties of the aniline moiety and are often employed as a strategic step in multi-step syntheses.

Acylation of the amino group is readily achieved by treating the aniline with an acylating agent such as an acid chloride (e.g., acetyl chloride) or an anhydride (B1165640) (e.g., acetic anhydride). google.com This reaction converts the primary amine into a secondary amide. Acylation is frequently used as a protecting group strategy to temporarily deactivate the amino group towards oxidation or other reactions while transformations are carried out elsewhere on the molecule. smolecule.com The resulting amide can typically be hydrolyzed back to the amine under acidic or basic conditions. smolecule.com

Arylation of the amino group, forming a diarylamine, can be accomplished via C-N coupling reactions, similar to the Buchwald-Hartwig amination, but in this case, the aniline acts as the nucleophile coupling with another aryl halide.

Table 4: Examples of Amino Group Transformations

| Starting Material | Reagent | Reaction Type | Product |

| 4-bromo-2-trifluorotoluidine | Acetic anhydride / Acetic acid | Acetylation | N-acetylated product google.com |

| 5-bromo-2-(trifluoromethyl)aniline | Benzyl chloride / K₂CO₃ | Benzylation (Alkylation) | N-benzyl-5-bromo-2-(trifluoromethyl)aniline smolecule.com |

| 2,3,4-trifluoroaniline (B1293922) | Bromine | Bromination (on ring) | 2,3,4-trifluoro-6-bromaniline google.com |

Oxidation and Reduction Pathways of the Aniline Moiety

The aniline moiety in this compound can participate in both oxidation and reduction reactions, leading to a variety of useful chemical intermediates. evitachem.com

Oxidation of the amino group can lead to the formation of nitroso or nitro compounds, depending on the oxidizing agent and reaction conditions. evitachem.com However, a more synthetically valuable transformation is the diazotization of the primary amino group. google.com Treatment of the aniline with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like sulfuric acid or hydrobromic acid, converts the amino group into a diazonium salt (-N₂⁺). google.comresearchgate.net

This diazonium intermediate is highly versatile and can undergo a range of subsequent reactions, often referred to as Sandmeyer or Gattermann reactions. researchgate.net For example, the diazonium group can be replaced by a variety of substituents, including halogens, cyano groups, or even a hydrogen atom (deamination). google.comgoogle.com Deamination, often achieved using hypophosphorous acid (H₃PO₂), provides a method to remove the amino group after it has served its purpose in directing the regioselectivity of other reactions. google.comgoogle.com

Reduction pathways typically refer to the formation of the aniline itself from a corresponding nitroaromatic precursor. The catalytic hydrogenation or reduction of a nitro group to a primary amine is a common final step in the synthesis of many substituted anilines. google.com

Table 5: Diazotization and Subsequent Reactions

| Starting Aniline | Reagents | Intermediate | Subsequent Reaction | Product |

| 2,3,4-trifluoro-6-bromaniline | NaNO₂, H₂SO₄ | Diazonium salt | Deamination with H₃PO₂, Cu catalyst | 3,4,5-trifluorobromobenzene google.com |

| 2,4,5-trifluoroaniline | NaNO₂, HBr | Diazonium salt | Reaction with HBr, Cu powder | 2,4,5-trifluorobromobenzene researchgate.net |

Steric and Electronic Effects on Aromatic Reactivity

The chemical reactivity of this compound is profoundly influenced by the interplay of steric and electronic effects exerted by its substituents: the amino (-NH₂), bromo (-Br), and trifluoro (-F) groups.

Electronic Effects: The three fluorine atoms are powerful electron-withdrawing groups due to their high electronegativity (inductive effect, -I). This has several consequences:

Ring Deactivation: The fluorine atoms significantly reduce the electron density of the benzene ring, making it less susceptible to electrophilic aromatic substitution. scbt.com

Increased Acidity: The electron-withdrawing nature of the fluorine atoms increases the acidity of the N-H protons of the amino group compared to aniline.

Activation for Nucleophilic Attack: While deactivating the ring for electrophilic attack, the fluorine atoms activate the C-Br bond towards the oxidative addition step in palladium-catalyzed cross-coupling reactions.

The amino group, conversely, is a strong electron-donating group through resonance (+M effect) and an activating group for electrophilic substitution. smolecule.com It directs incoming electrophiles primarily to the ortho and para positions. In this compound, the position para to the amine is occupied by the bromine atom. The strong activating effect of the amino group is crucial for overcoming the deactivating effects of the halogens in reactions like electrophilic bromination. thieme-connect.com

The bromine atom also exerts a dual electronic effect: it is deactivating due to its inductive effect (-I) but is ortho, para-directing due to its resonance effect (+M). scbt.com

Steric Effects: The fluorine atom at the C-2 position (ortho to the amino group) introduces significant steric hindrance around the amino group. This steric bulk can influence the approach of reagents to the nitrogen atom and the adjacent C-6 position. For example, in coupling reactions, the steric hindrance from ortho substituents can affect the rate and yield of the reaction. researchgate.net In electrophilic substitution, the steric hindrance from existing substituents can influence the regioselectivity of the incoming group, although electronic effects are often dominant. thieme-connect.com

Inductive and Resonance Effects of Bromine and Fluorine

The chemical reactivity of an aromatic compound is significantly influenced by the electron-donating or electron-withdrawing nature of its substituents, which operate through inductive and resonance effects. minia.edu.eglibretexts.orglibretexts.org In this compound, the halogen atoms (bromine and fluorine) and the amino group exert opposing electronic influences on the aromatic ring.

The inductive effect (-I) is the withdrawal of electron density from the sigma (σ) bonds of the ring by a more electronegative substituent. libretexts.orgchemistrysteps.com Both fluorine and bromine are highly electronegative atoms, and they pull electron density away from the aromatic ring, deactivating it towards electrophilic attack. Fluorine is the most electronegative element, and thus exerts the strongest inductive effect among the halogens.

In contrast, the amino group (-NH2) is a powerful activating group. While nitrogen is more electronegative than carbon and exerts an inductive pull, its resonance effect, where the nitrogen lone pair is donated to the ring, is far more significant. makingmolecules.comlibretexts.org This strong +R effect substantially increases the electron density of the aromatic ring, making it much more reactive towards electrophiles, particularly at the ortho and para positions.

The combined influence of these effects in this compound results in a highly deactivated aromatic ring due to the cumulative and strong inductive withdrawal of the four halogen atoms, which overrides the activating resonance effect of the amino group.

| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Ring Reactivity |

| -F | Strong Electron Withdrawal | Weak Electron Donation | Deactivating |

| -Br | Moderate Electron Withdrawal | Weak Electron Donation | Deactivating |

| -NH₂ | Weak Electron Withdrawal | Strong Electron Donation | Activating |

Influence of Substituent Position on Reaction Selectivity

The regioselectivity of chemical reactions involving this compound is determined by the directing influence of each substituent and the steric hindrance around potential reaction sites. Substituents that donate electrons through resonance (like -NH₂) and, to a lesser extent, the halogens, direct incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org

In this compound, the positions on the ring are as follows:

Position 1: -NH₂

Position 2: -F

Position 3: -F

Position 4: -Br

Position 5: -F

Position 6: Unsubstituted

The powerful amino group at position 1 strongly directs electrophilic attack to its ortho positions (2 and 6) and its para position (4). However, positions 2 and 4 are already occupied by fluorine and bromine, respectively. This leaves position 6 as the primary site for electrophilic aromatic substitution, as directed by the dominant activating group, the amino moiety.

The halogen substituents also exert their own directing effects. As ortho, para-directors, they would guide incoming electrophiles to positions relative to themselves. However, these effects are much weaker than that of the amino group. For instance, the bromine at C4 directs to C3 and C5, both of which are already substituted with fluorine.

Therefore, the selectivity of reactions is a complex outcome of these competing electronic influences. rsc.orgrsc.org The overwhelming deactivation by the three fluorine atoms and one bromine atom makes electrophilic aromatic substitution reactions challenging. When such reactions do occur, the substitution is expected to happen at the only available position, C6, which is ortho to the strongly activating amino group and meta to the fluorine at C5 and C3.

In the context of nucleophilic aromatic substitution, the presence of multiple electron-withdrawing fluorine atoms can activate the ring towards attack by nucleophiles. The bromine atom at position 4 could potentially serve as a leaving group in such reactions. evitachem.com

| Substituent | Position | Directing Influence (for Electrophilic Substitution) | Potential Reaction Sites Directed |

| -NH₂ | 1 | Ortho, Para | 2 (blocked), 4 (blocked), 6 |

| -F | 2 | Ortho, Para | 1 (blocked), 3 (blocked), 6 |

| -F | 3 | Ortho, Para | 2 (blocked), 4 (blocked), 5 (blocked), 6 |

| -Br | 4 | Ortho, Para | 3 (blocked), 5 (blocked) |

| -F | 5 | Ortho, Para | 4 (blocked), 6 |

Advanced Research Applications As a Synthetic Building Block

Intermediate in the Synthesis of Complex Organic Architectures

This compound's utility as an intermediate is demonstrated across several fields of chemical research, from materials science to the development of bioactive molecules.

While direct application of 4-bromo-2,3,5-trifluoroaniline in optical waveguide materials is not extensively documented, the synthesis of related fluorinated and bromo-substituted anilines is integral to the development of materials with applications in optical technologies. For instance, the structurally similar compound 4-bromo-4'-chloro benzylidene aniline (B41778) has been synthesized and characterized for its third-order nonlinear optical properties, which are crucial for applications in photonics and optical electronics. The synthesis typically involves the condensation reaction of a substituted aniline with a substituted benzaldehyde. The presence of halogens like bromine and chlorine, along with the aromatic frameworks, contributes to the material's nonlinear optical response.

| Precursor Compound Example | Application Area | Relevant Property |

| 4-bromo-4'-chloro benzylidene aniline | Nonlinear Optics | Third-order optical susceptibility |

This table is generated based on data for a structurally related compound.

Halogenated anilines are a cornerstone in the synthesis of a wide array of agrochemicals. While specific examples detailing the use of this compound are not prevalent in publicly accessible research, its isomers and related compounds are key intermediates. For example, 4-bromo-3,5-difluoroaniline (B1271886) is a recognized intermediate in the development of pesticides. sigmaaldrich.com The unique combination of bromine and fluorine substituents in these molecules enhances their reactivity and selectivity, allowing for the synthesis of complex agrochemical active ingredients. These compounds contribute to the creation of effective pesticides and herbicides that are vital for modern agriculture.

| Aniline Intermediate Example | Agrochemical Class |

| 4-bromo-3,5-difluoroaniline | Pesticides |

This table is generated based on data for a structurally related compound.

The synthesis of bioactive heterocyclic compounds often relies on versatile building blocks like halogenated anilines. Although the direct use of this compound in the synthesis of 2-amino-4-arylthiazoles is not explicitly detailed, the synthesis of such scaffolds from a structurally similar compound, 3-bromo-2-fluoro-5-(trifluoromethyl)aniline, has been reported. In this context, the aniline derivative serves as a precursor to form the thiazole (B1198619) ring, a common motif in pharmaceuticals. These 2-amino-4-arylthiazoles have shown potential as potent inhibitors of protein kinase B (Akt), indicating their relevance in anticancer research.

| Aniline Precursor Example | Heterocyclic Scaffold | Potential Biological Activity |

| 3-bromo-2-fluoro-5-(trifluoromethyl)aniline | 2-amino-4-arylthiazole | Anticancer (PKB/Akt inhibitor) |

This table is generated based on data for a structurally related compound.

Derivatization for Functional Chemical Entities

The chemical handles on this compound, namely the amino group and the bromine atom, allow for its derivatization into a range of functional molecules with potential applications in various chemical industries.

In the realm of specialty dyes and pigments, bromo- and fluoro-substituted anilines are valuable precursors. The synthesis of disazo disperse dyes, for example, has been accomplished using 4-bromoaniline (B143363) as a starting material. oakwoodchemical.com The general process involves the diazotization of the aniline derivative, followed by coupling reactions with various aromatic compounds to produce the final dye molecule. The presence of bromine and fluorine atoms in the molecular structure can influence the final color and lightfastness properties of the dye. While the direct use of this compound in this context is not widely documented, its structural features suggest its potential as a precursor for novel dyes with unique properties. Furthermore, 4-bromo-3,5-difluoroaniline is noted for its role in the production of dyes and pigments. sigmaaldrich.com

| Aniline Precursor Example | Dye Class |

| 4-bromoaniline | Disazo disperse dyes |

| 4-bromo-3,5-difluoroaniline | Dyes and Pigments |

This table is generated based on data for structurally related compounds.

Sophisticated Spectroscopic and Analytical Characterization Methodologies

Chromatographic Techniques for Purity Assessment and Impurity Profiling

A thorough search of scientific databases and literature will be continued, and should the relevant data for "4-Bromo-2,3,5-trifluoroaniline" become available, a comprehensive article can be generated.

High-Performance Liquid Chromatography (HPLC) for Purity Evaluation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile compounds like this compound. researchgate.net Reversed-phase HPLC is typically the method of choice, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase. researchgate.net This allows for the effective separation of the main compound from impurities that may have different polarities.

The method involves injecting a solution of the sample into the HPLC system, where it is carried by the mobile phase through the column. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Detection is commonly achieved using a UV detector set at a wavelength where the aniline (B41778) derivative exhibits strong absorbance. sielc.com The purity is determined by comparing the peak area of the main compound to the total area of all detected peaks in the chromatogram. Optimization of parameters such as mobile phase composition (e.g., a gradient of acetonitrile and water), flow rate, and column temperature is crucial for achieving high resolution and accurate quantification. researchgate.netthermofisher.com

Table 1: Typical HPLC Parameters for Analysis of Halogenated Anilines

| Parameter | Typical Setting | Purpose |

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile and Water with a buffer (e.g., H₂SO₄) | Elutes the compounds from the column. A gradient may be used for complex mixtures. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and analysis time. |

| Detection | UV at ~200-254 nm | Quantifies the amount of compound passing through the detector. |

| Injection Volume | 1-10 µL | The amount of sample introduced for analysis. |

| Column Temperature | 25-40 °C | Affects retention times and peak shapes. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. epa.gov While anilines can be analyzed directly, their polarity can sometimes lead to poor peak shape. Derivatization may be employed to increase volatility and improve chromatographic performance. thermofisher.com

In GC-MS analysis, the sample is first vaporized in a heated inlet and then separated as it travels through a capillary column (e.g., a DB-5 type). The separation is based on the compound's boiling point and its interaction with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer. The mass spectrometer ionizes the molecules, which then fragment into smaller, charged ions. These fragments create a unique mass spectrum, which acts as a "chemical fingerprint," allowing for definitive identification of the compound. d-nb.info This technique is particularly useful for identifying volatile impurities that may be present from the synthesis process. epa.gov

Table 2: Hypothetical GC-MS Fragmentation Data for this compound

| Ion | m/z (mass-to-charge ratio) | Description |

| [M]+ | ~255/257 | Molecular ion peak (shows isotopic pattern for Bromine) |

| [M-HCN]+ | ~228/230 | Loss of hydrogen cyanide |

| [M-Br]+ | ~176 | Loss of the bromine atom |

| [C₆HF₃N]+ | ~144 | Fragment corresponding to the trifluoro-aminophenyl cation |

Advanced Hyphenated Systems (e.g., LC-SPE/NMR) for Unknown Impurity Identification

For the structural elucidation of unknown impurities, especially those present at low levels, advanced hyphenated techniques are indispensable. ijfmr.comijfmr.com One of the most powerful combinations is Liquid Chromatography-Solid Phase Extraction/Nuclear Magnetic Resonance (LC-SPE/NMR). srce.hrresearchgate.net This system provides an integrated solution for separating, isolating, and identifying impurities within a complex mixture. srce.hr

The process begins with an HPLC separation of the sample. srce.hr As the peaks corresponding to impurities elute from the column, they are automatically trapped and concentrated onto individual solid-phase extraction (SPE) cartridges. researchgate.net After multiple trapping cycles to accumulate sufficient material, the purified impurity is eluted from the cartridge with a deuterated solvent and transferred directly to an NMR spectrometer. srce.hr High-sensitivity NMR, often using a cryoprobe, is then used to acquire one- and two-dimensional spectra (e.g., ¹H, ¹³C, ¹⁹F, COSY, HSQC). srce.hrresearchgate.net Detailed analysis of these spectra allows for the unambiguous determination of the impurity's chemical structure. researchgate.net This technique was successfully used to identify di-bromo derivatives as impurities in the structurally similar compound 3-bromo-5-(trifluoromethyl)aniline. srce.hr

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis

Vibrational spectroscopy techniques, including FT-IR and FT-Raman, are essential for identifying the functional groups present in a molecule and probing its vibrational dynamics.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a unique pattern of absorption bands that correspond to specific functional groups. For this compound, the FT-IR spectrum would exhibit characteristic bands for the amine (N-H), carbon-fluorine (C-F), carbon-bromine (C-Br), and aromatic ring (C=C) bonds. asianpubs.org The positions of the N-H stretching bands, for instance, can provide information about hydrogen bonding. researchgate.net

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretching | Amine (-NH₂) | 3400 - 3500 |

| N-H Bending | Amine (-NH₂) | 1600 - 1650 |

| C=C Stretching | Aromatic Ring | 1450 - 1600 |

| C-N Stretching | Aryl Amine | 1250 - 1350 |

| C-F Stretching | Fluoroaromatic | 1100 - 1250 |

| C-Br Stretching | Bromoaromatic | 500 - 600 |

Fourier Transform Raman (FT-Raman) Spectroscopy

Fourier Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR. nih.govnih.gov It involves scattering laser light off the molecule and analyzing the resulting small shifts in the light's frequency. Raman spectroscopy is particularly sensitive to non-polar and symmetric bonds, which may be weak or absent in the IR spectrum. For this compound, the FT-Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the C-Br bond, providing confirmatory structural information. nih.gov

Table 4: Predicted FT-Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

| C-H Stretching | Aromatic Ring | 3000 - 3100 |

| Ring Breathing Mode | Aromatic Ring | ~1000 |

| C-F Symmetric Stretch | Fluoroaromatic | 700 - 800 |

| C-Br Stretching | Bromoaromatic | 200 - 400 |

X-ray Diffraction for Solid-State Structural Determination

X-ray Diffraction (XRD), specifically single-crystal XRD, is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. researchgate.net This technique provides precise data on bond lengths, bond angles, and torsion angles within the molecule. iucr.org

To perform the analysis, a suitable single crystal of this compound is grown and mounted in an X-ray diffractometer. The crystal is then irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected. By analyzing the positions and intensities of the diffracted beams, the electron density map of the molecule can be constructed, revealing the exact position of each atom. iucr.org This analysis also elucidates the crystal packing and identifies any intermolecular interactions, such as hydrogen bonds involving the amine group or halogen bonding, which govern the macroscopic properties of the solid material. researchgate.net

Table 5: Key Parameters Determined by Single-Crystal X-ray Diffraction

| Parameter | Description |

| Crystal System | The symmetry class of the crystal lattice (e.g., Monoclinic, Orthorhombic). |

| Space Group | Describes the symmetry operations of the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Bond Lengths | The precise distance between the nuclei of two bonded atoms (e.g., C-C, C-N, C-Br). |

| Bond Angles | The angle formed between three connected atoms. |

| Intermolecular Interactions | Non-covalent forces between molecules, such as hydrogen and halogen bonds. |

Advanced Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Molecular Geometry Optimization and Electronic Structure Analysis

Information not available in the searched scientific literature.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Information not available in the searched scientific literature.

Prediction of Spectroscopic Parameters (e.g., Chemical Shifts, Vibrational Frequencies)

Information not available in the searched scientific literature.

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

Information not available in the searched scientific literature.

Computational Studies on Reaction Mechanisms and Kinetics

Transition State Characterization and Reaction Pathway Elucidation

Information not available in the searched scientific literature.

Calculation of Thermodynamic Parameters

The thermodynamic properties of halogenated anilines, including 4-Bromo-2,3,5-trifluoroaniline, can be determined using computational methods such as Density Functional Theory (DFT) and ab initio calculations. These studies are fundamental to understanding the stability, reactivity, and behavior of the molecule under various conditions.

For analogous compounds like 2-bromo-6-chloro-4-fluoroaniline, calculations have been performed using methods like Hartree-Fock (HF) and DFT (B3LYP) with specific basis sets (e.g., 6-31+G(d,p)) to determine thermodynamic properties. researchgate.net These calculations typically yield parameters such as zero-point vibrational energy, rotational constants, entropy, and heat capacity. For instance, in the study of 2-chloro-5-(trifluoromethyl)aniline, thermodynamic features were explored theoretically, highlighting the importance of these parameters in understanding molecular stability. researchgate.net

Detailed Research Findings:

Table 1: Representative Calculated Thermodynamic Parameters for a Halogenated Aniline (B41778) (Illustrative)

| Parameter | Value |

|---|---|

| Zero-Point Vibrational Energy | Value in kJ/mol |

| Rotational Constants | Values in GHz |

| Entropy (S) | Value in J/(mol·K) |

| Heat Capacity (Cv) | Value in J/(mol·K) |

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Halogenated anilines are among the organic compounds investigated for their NLO properties due to their potential for large second-order and third-order optical nonlinearities. Computational methods are instrumental in predicting the NLO response of molecules like this compound.

The first-order hyperpolarizability (β), a key indicator of second-order NLO activity, can be calculated using quantum chemical methods. For example, the NLO properties of various halogenated anilines have been investigated theoretically to understand the effect of substitution patterns on hyperpolarizability. dntb.gov.ua Studies on related molecules, such as 4-chloro-3-(trifluoromethyl)aniline and 4-bromo-3-(trifluoromethyl)aniline, have highlighted their potential as NLO materials through combined experimental and theoretical analyses. semanticscholar.org The investigation of 4-bromo-4'chloro benzylidene aniline also contributes to the understanding of third-order NLO properties in similar systems. nih.gov

Detailed Research Findings:

The computational investigation of NLO properties typically involves calculating the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) using methods like DFT. The magnitude of the total first hyperpolarizability (β_tot) is a critical parameter. For instance, in a study of 2-bromo-6-chloro-4-fluoroaniline, the first-order hyperpolarizability was investigated using theoretical calculations. researchgate.net These studies often reveal that the presence and position of electron-donating (like the amino group) and electron-withdrawing (like halogens) substituents significantly influence the NLO response. The introduction of different halogen atoms at various positions on the aniline ring allows for the fine-tuning of these properties.

Table 2: Representative Calculated NLO Properties for a Halogenated Aniline (Illustrative)

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | Value in Debye |

| Mean Polarizability (α) | Value in esu |

| Total First Hyperpolarizability (β_tot) | Value in esu |

Structure-Property Relationship (SPR) Studies in Halogenated Systems

Structure-Property Relationship (SPR) studies are crucial for designing molecules with desired characteristics. In the context of halogenated anilines, these studies explore how the type, number, and position of halogen substituents on the aniline ring affect the molecule's physicochemical properties.

Detailed Research Findings:

SPR studies in halogenated systems like this compound focus on the interplay between the electron-donating amino group and the electron-withdrawing halogen atoms. The high electronegativity of fluorine combined with the bulkier bromine atom creates a unique electronic and steric environment. Computational studies can quantify these effects by analyzing parameters such as:

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are critical in determining the chemical reactivity and electronic transition properties. The substitution pattern of halogens directly impacts these values.

Molecular Electrostatic Potential (MEP): MEP maps reveal the electron density distribution and are used to predict sites for electrophilic and nucleophilic attack. The halogen atoms create distinct regions of positive and negative potential on the molecular surface.

Charge Distribution: Analysis of atomic charges (e.g., Mulliken charges) helps to understand the inductive and resonance effects of the substituents.

By comparing the calculated properties of this compound with other halogenated anilines, a comprehensive SPR can be established. This understanding is vital for the rational design of new materials with tailored optical, electronic, and thermodynamic properties.

Future Research Directions and Emerging Methodologies

Development of Highly Efficient and Atom-Economical Synthetic Pathways

Traditional syntheses of anilines often involve multi-step processes such as the nitration of an aromatic ring followed by reduction. While effective, these methods can lack atom economy and generate significant waste. Future research will likely pivot towards more sustainable and efficient strategies.

One promising direction is the adoption of dehydrogenative aromatization , a powerful strategy that can construct the aromatic aniline (B41778) ring from more saturated precursors like cyclohexanones. This approach, often facilitated by photoredox and cobalt dual catalysis, offers a novel disconnection for aniline synthesis. Another atom-economical method is hydroaminoalkylation , which involves the direct addition of an amine C-H bond across an alkene, providing a direct route to substituted anilines.

These modern approaches offer significant advantages over classical methods, as highlighted in the table below.

| Method | Description | Advantages | Key Challenges for 4-Bromo-2,3,5-trifluoroaniline |

| Classical Nitration/Reduction | Introduction of a nitro group onto a pre-functionalized benzene (B151609) ring, followed by chemical reduction (e.g., with Fe/acid or SnCl2) or catalytic hydrogenation. | Well-established, reliable for many substrates. | Poor atom economy, harsh reagents, potential for side reactions with existing halogens. |

| Dehydrogenative Aromatization | Construction of the aniline from a cyclohexanone derivative and an amine source, generating the aromatic ring in the process. | High atom economy, uses readily available starting materials. | Synthesis of the appropriately substituted cyclohexanone precursor could be complex. |

| Direct Amination | Catalytic coupling of phenols with amines, or direct C-H amination of the aromatic ring. | Reduces step-count, high atom economy (e.g., water as the only byproduct in phenol amination). | Achieving high regioselectivity on a polyhalogenated ring can be difficult. |

Future efforts will focus on adapting these atom-economical methods for the specific synthesis of this compound, overcoming challenges related to precursor availability and controlling regioselectivity in the presence of multiple halogen substituents.

Exploration of Novel Catalytic Systems for Selective Functionalization

The presence of four different potential reaction sites (one C-Br bond, three C-F bonds, and several C-H bonds) on this compound makes its selective functionalization a significant challenge. Developing novel catalytic systems that can distinguish between these sites is a key area for future research.

Site-Selective Cross-Coupling: Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing aryl halides. A major research thrust will be the development of ligand- and catalyst-controlled methods to selectively activate the C-Br bond over the more inert C-F bonds. Strategies for achieving site-selectivity in polyhalogenated arenes often rely on subtle electronic and steric differences, which can be modulated by the choice of catalyst, ligands, and reaction conditions.

C-H Functionalization: Direct C-H functionalization represents a highly step-economical approach to introduce new substituents. Research into transition-metal catalysts (e.g., palladium, rhodium) capable of selectively activating a specific C-H bond on the electron-deficient ring of this compound, guided by the existing amino or halogen groups, will be crucial.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful tool for generating radical intermediates and enabling unique chemical transformations. This technology could be applied to the functionalization of this compound by enabling reactions that are inaccessible through traditional thermal methods, such as the defluorinative amination of fluoroarenes under mild conditions.

| Catalytic System | Target Transformation | Potential Advantages |

| Palladium/Ligand Systems | Selective C-Br cross-coupling (e.g., Suzuki, Buchwald-Hartwig). | High functional group tolerance, well-understood mechanisms. |

| Rhodium/Iridium Catalysis | Directed or innate C-H functionalization (e.g., arylation, alkylation). | High atom economy, avoids pre-functionalization. |

| Photoredox Catalysis (Organic Dyes or Metal Complexes) | Radical-mediated functionalization, C-F bond activation. | Mild reaction conditions, access to novel reactivity. |

Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The complexity of reactions involving polyfunctional molecules like this compound makes them ideal candidates for the application of artificial intelligence (AI) and machine learning (ML). These computational tools are revolutionizing chemical synthesis by enabling faster and more efficient development of new reactions and processes.

Catalyst and Reaction Optimization: Machine learning algorithms can accelerate the discovery of optimal catalysts and reaction conditions. By analyzing data from a limited set of initial experiments, ML models can predict the outcomes of new reactions, guiding chemists toward the conditions that will maximize yield and selectivity. This data-driven approach significantly reduces the experimental workload required to optimize a complex transformation, such as the selective functionalization of this compound.

| AI/ML Application | Description | Impact on Research of this compound |

| Retrosynthesis Planning | Algorithms suggest synthetic pathways by working backward from the target molecule. | Discovery of more efficient and sustainable routes for its synthesis. |

| Reaction Outcome Prediction | Models predict the products and yields of unknown reactions based on learned patterns from existing reaction data. | Faster screening of potential functionalization strategies before entering the lab. |

| Catalyst Design | AI tools suggest novel catalyst structures with enhanced performance for specific transformations. | Development of highly selective catalysts for site-specific functionalization. |

| Automated Optimization | ML algorithms guide automated laboratory systems to efficiently find the optimal conditions for a chemical reaction. | Rapid optimization of complex multi-variable reactions, saving time and resources. |

Advanced Applications in Novel Functional Materials and Chemical Probes

The dense arrangement of functional groups on this compound makes it an attractive building block for advanced materials and specialized chemical tools. The fluorine atoms can impart desirable properties such as thermal stability, metabolic resistance, and unique electronic characteristics, while the bromo and amino groups provide handles for further chemical modification.

Functional Materials: Polyanilines are well-known conducting polymers. Incorporating highly fluorinated monomers like this compound into polyaniline chains could lead to new materials with tailored electronic properties, enhanced stability, and specific sensor capabilities. For instance, copolymers of aniline and trifluoromethyl aniline have been investigated for humidity sensor applications. The unique electronic nature of this compound could be exploited in the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Q & A

Q. What are the most reliable synthetic routes for 4-Bromo-2,3,5-trifluoroaniline?

- Methodological Answer : The compound can be synthesized via bromination of 2,3,5-trifluoroaniline (CAS 363-80-4) using N-bromosuccinimide (NBS) in a controlled electrophilic aromatic substitution reaction. Optimized conditions include using dichloromethane as the solvent at 0–5°C to minimize side reactions . Alternatively, directed ortho-metalation (DoM) strategies with lithium bases can introduce bromine regioselectively at the para position .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Analytical techniques include:

- ¹H/¹⁹F NMR : To confirm substitution patterns and purity. Fluorine atoms induce distinct splitting patterns in NMR spectra .

- GC-MS/HPLC : For quantitative purity assessment (>95% by GC with flame ionization detection) .

- Elemental Analysis : To validate stoichiometry, particularly given the high electronegativity of bromine and fluorine .

Q. What purification methods are effective for removing halogenated byproducts?

- Methodological Answer : Column chromatography using silica gel with hexane/ethyl acetate (gradient elution) effectively separates brominated impurities. Recrystallization in ethanol/water mixtures (1:3 ratio) improves crystalline purity, as halogenated anilines often exhibit low solubility in polar solvents .

Advanced Research Questions

Q. How does the electron-withdrawing effect of fluorine influence regioselectivity in further functionalization?

- Methodological Answer : The trifluoro substitution deactivates the aromatic ring, directing electrophilic attacks to the bromine-adjacent position. For example, Suzuki-Miyaura cross-coupling with aryl boronic acids (e.g., 4-Bromo-2-fluorophenylboronic acid, CAS 216393-64-5) requires palladium catalysts (Pd(PPh₃)₄) and elevated temperatures (80–100°C) in THF/water mixtures to achieve coupling at the bromine site . Computational DFT studies can predict reactivity by analyzing partial charge distribution .

Q. What strategies mitigate competing side reactions during nucleophilic substitution?

- Methodological Answer :

- Protection of the amine group : Acetylation with acetic anhydride prevents unwanted amination side reactions.

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity while minimizing hydrolysis .

- Temperature Control : Reactions at –20°C suppress thermal degradation pathways, as seen in nitration studies of analogous bromofluoroanilines .

Q. How can computational modeling aid in predicting reaction pathways for this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for substitution reactions. For example, the activation energy for bromine displacement by methoxide can be compared to fluorine substitution to prioritize synthetic routes . Molecular docking studies also predict bioactivity when used as a pharmacophore in drug design .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported yields for bromination reactions?

- Analysis : Yields vary due to competing para/meta bromination in polyhalogenated anilines. Evidence from para-bromination studies shows that electron-withdrawing groups (e.g., –CF₃) favor para substitution (85% yield), while steric hindrance from adjacent fluorines may reduce efficiency to 60–70% . Validation via controlled experiments with isotopic labeling (e.g., deuterated solvents) can isolate mechanistic factors .

Applications in Advanced Research

Q. What role does this compound play in synthesizing bioactive molecules?

- Methodological Answer : The compound serves as a key intermediate in:

- Antimicrobial Agents : Analogues like 2-(4-Bromophenoxy)-5-(trifluoromethyl)aniline (CAS 946698-24-4) show activity against Gram-positive bacteria via membrane disruption .

- Kinase Inhibitors : The bromine site allows functionalization with pyridine or imidazole groups for targeting ATP-binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.